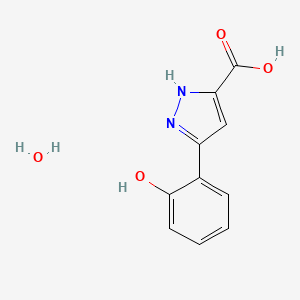

3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate

Description

3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate is a pyrazole derivative characterized by a hydroxyphenyl substituent at the 3-position and a carboxylic acid group at the 5-position of the pyrazole ring. The compound exists in a hydrated form, enhancing its crystallinity and stability under ambient conditions . Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications, particularly due to their ability to act as enzyme inhibitors, metal chelators, and intermediates in organic synthesis .

This compound has been synthesized via cyclocondensation of 1-(2-hydroxyphenyl)-3-substituted propane-1,3-diones with hydrazine hydrate in ethanol, yielding high purity (95+%) products . Its structural features make it a candidate for anti-inflammatory agents, herbicides, and coordination chemistry applications .

Properties

IUPAC Name |

3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3.H2O/c13-9-4-2-1-3-6(9)7-5-8(10(14)15)12-11-7;/h1-5,13H,(H,11,12)(H,14,15);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPAKDCEIDGXLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate is an organic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. The compound features a hydroxyl group and a carboxylic acid moiety, which may contribute to its solubility and ability to form hydrogen bonds, potentially influencing its interactions with biological targets. This article examines the biological activity of this compound, highlighting relevant research findings, case studies, and comparative analyses.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Key features:

- Pyrazole Ring: Contributes to aromatic properties and potential biological activity.

- Hydroxyl Group: Enhances hydrogen bonding capabilities.

- Carboxylic Acid Group: Improves solubility in aqueous solutions.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid, exhibit significant antimicrobial activity. In a study evaluating various pyrazole compounds, derivatives showed promising results against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Escherichia coli and Staphylococcus aureus, demonstrating comparable efficacy to commercial antibiotics such as linezolid and cefaclor .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid | Antibacterial | 32 |

| Linezolid | Antibacterial | 16 |

| Cefaclor | Antibacterial | 32 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. For example, disubstituted pyrazoles have been reported to act as selective COX inhibitors .

In experimental models, compounds related to 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid demonstrated significant reduction in carrageenan-induced edema in mice, indicating their potential as anti-inflammatory agents .

Antioxidant Activity

Antioxidant properties have also been attributed to pyrazole derivatives. The presence of the hydroxyl group in 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid is believed to enhance its ability to scavenge free radicals. This property is critical in protecting cells from oxidative stress-related damage .

The precise mechanism of action for 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors. The binding affinity may vary based on the structural configuration and functional groups present on the compound .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid, a comparison with related compounds is essential.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(2-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid | Methoxy group instead of hydroxyl | Varies in reactivity |

| 3-(2-Aminophenyl)-1H-pyrazole-5-carboxylic acid | Amino group present | Potentially different activities |

| 3-(2-Hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Carboxylic acid at position 4 | Differences in reactivity |

The positioning of functional groups significantly influences the chemical reactivity and biological effects of these compounds.

Case Studies

Several studies have explored the pharmacological potential of pyrazoles:

- Study on Antimicrobial Activity : A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial properties against various pathogens. The results indicated that certain modifications enhanced antibacterial efficacy against resistant strains .

- Anti-inflammatory Efficacy : In a controlled animal study, a derivative exhibited potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against a range of microbial pathogens. For instance, derivatives of 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid have demonstrated promising activity against multidrug-resistant Gram-positive bacteria and pathogenic fungi.

- Case Study : A study published in 2023 evaluated the antimicrobial properties of various derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. These compounds exhibited structure-dependent antimicrobial activity against strains harboring resistance mechanisms. The findings suggest that modifications to the pyrazole structure can enhance efficacy against resistant pathogens, indicating a pathway for developing new antimicrobial agents .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 8 µg/mL |

| Derivative B | Escherichia coli | 16 µg/mL |

| Derivative C | Candida albicans | 4 µg/mL |

Anticancer Properties

The anticancer potential of 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid has been explored, particularly concerning its derivatives.

- Case Study : Research involving a derivative with a 3,5-dichloro substitution showed significant anticancer activity in an A549 human pulmonary cancer cell culture model. The study emphasized the importance of structural modifications in enhancing anticancer properties, suggesting that this compound could serve as a scaffold for future drug development .

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Derivative D | A549 (lung) | 10.5 |

| Derivative E | HeLa (cervical) | 15.2 |

Antioxidant Activity

The antioxidant properties of pyrazole derivatives are critical for their application in preventing oxidative stress-related diseases.

- Research Findings : A comparative study assessed the antioxidant capacity of various pyrazole compounds using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid .

| Compound | DPPH Scavenging Activity (%) at 100 µg/mL |

|---|---|

| Derivative F | 85% |

| Derivative G | 75% |

Synthesis and Modifications

The synthesis of 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate involves various chemical reactions that allow for structural modifications to enhance biological activity.

- Synthesis Techniques : The compound can be synthesized through cyclodehydration reactions involving substituted phenolic compounds and hydrazines. This method allows for the introduction of different substituents on the pyrazole ring, which can significantly influence its pharmacological properties .

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrazole Derivatives

*Calculated based on molecular formula.

Key Observations :

- Positional Isomerism : The ortho-hydroxyphenyl group in the target compound enables intramolecular hydrogen bonding, unlike its para-substituted analog (), which may exhibit different solubility and biological activity .

- Electron-Withdrawing vs. Donating Groups : The carboxylic acid (electron-withdrawing) at position 5 increases acidity compared to methoxy (electron-donating) substituents, influencing reactivity in metal coordination .

- Hydrate vs. Anhydrous Forms: The hydrate form improves stability and crystallinity, contrasting with non-hydrated analogs like 3-(2-methoxyphenyl)-5-phenyl-1H-pyrazole, which may require additional stabilization .

Solubility and Reactivity

- Solubility : The hydrate form increases aqueous solubility compared to hydrophobic analogs like 3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid .

- Reactivity : Intramolecular hydrogen bonding in the target compound reduces susceptibility to oxidation, unlike styrylpyrazoles, which undergo photochemical degradation .

Preparation Methods

Cyclization of α,β-Unsaturated Ketones with Hydrazine Derivatives

One common approach is the condensation of hydrazine or substituted hydrazines with α,β-unsaturated ketones or related compounds bearing the 2-hydroxyphenyl moiety. This method typically proceeds via:

- Step 1: Synthesis of α,β-unsaturated ketone precursors with a 2-hydroxyphenyl group.

- Step 2: Reaction of these precursors with hydrazine hydrate under controlled temperature, often in aprotic solvents such as dimethylformamide (DMF).

- Step 3: Cyclization to form the pyrazole ring, yielding 3-(2-hydroxyphenyl)-1H-pyrazole derivatives.

- Step 4: Isolation and purification of the carboxylic acid form, sometimes as a hydrate.

This method has been demonstrated in the synthesis of chromone-related pyrazoles, where hydrazine hydrate reacts with chromone derivatives to yield 3-(5)-(2-hydroxyphenyl)pyrazoles in yields ranging from 45% to 67%.

Use of Hydrazine Hydrate in Aprotic Solvents

Hydrazine hydrate is a key reagent that facilitates the formation of the pyrazole ring by nucleophilic attack on carbonyl carbons. The reaction is often carried out in solvents like DMF, which dissolve both hydrazine and the organic substrate, enabling efficient cyclization.

- Reaction temperatures are typically maintained at moderate levels (e.g., room temperature to 80°C).

- Reaction times vary but usually range from several hours to overnight.

- The resulting product often precipitates as a hydrate, which can be isolated by filtration.

Acidification and Ring-Closing Reactions in Two-Phase Systems

In some synthetic routes, the pyrazole ring is formed via ring-closing reactions involving intermediates such as alkyl difluoroacetoacetates. These reactions use:

- A weak base (e.g., sodium carbonate, potassium carbonate) in aqueous phase.

- Organic solvents immiscible with water (e.g., toluene, xylene) to dissolve the precursor.

- Controlled temperatures (from -20°C to 5°C) to improve selectivity and yield.

- Stirring for 1 to 3 hours to complete the ring closure.

After reaction completion, the organic phase is separated, concentrated under vacuum, and the product is crystallized, often yielding high purity pyrazole derivatives.

Esterification and Hydrazide Formation as Precursors

In some synthetic schemes, carboxylic acid derivatives are first converted into esters, which are then reacted with hydrazine hydrate to form hydrazides. These hydrazides serve as intermediates for further cyclization to pyrazole derivatives.

- Esterification is performed by standard methods involving acid and alcohol.

- Reaction with hydrazine hydrate occurs under reflux in solvents like propan-2-ol.

- The hydrazide intermediate can then undergo cyclization or condensation to yield the target pyrazole carboxylic acid hydrate.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The use of hydrazine hydrate in aprotic solvents like DMF is effective for preparing 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate with moderate to good yields.

- Two-phase ring-closing reactions with weak bases provide a high-purity product, with the reaction conditions carefully controlled to maintain pH and temperature, which are critical for yield and selectivity.

- Esterification followed by hydrazide formation allows for versatile intermediate preparation, which can be adapted for further functionalization or ring closure.

- The hydrate form is often obtained naturally during crystallization from aqueous or mixed solvent systems.

- Reaction parameters such as temperature, solvent choice, and base strength significantly influence the reaction outcome and purity.

Q & A

Q. What are the standard synthetic routes for 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid derivatives?

The compound is typically synthesized via cyclocondensation of β-diketones (e.g., 1-(2-hydroxyphenyl)-3-arylpropane-1,3-dione) with hydrazine hydrate. For example, a modified Baker-Venkataram rearrangement followed by refluxing with hydrazine in ethanol yields the pyrazole core . Purification via recrystallization (ethanol) achieves >95% purity. Key steps include intramolecular hydrogen bonding stabilization, confirmed by X-ray crystallography .

Q. How is the crystal structure and stability of this compound characterized?

X-ray crystallography reveals planar molecular geometry stabilized by intramolecular O–H⋯N and N–H⋯O hydrogen bonds. The crystal packing is further reinforced by intermolecular hydrogen bonds, contributing to thermal stability (melting point ~456 K) . Solid-state NMR and FT-IR complement structural validation by identifying hydroxyl and carboxylate vibrational modes .

Q. What spectroscopic methods are used to confirm the compound’s purity and functional groups?

- 1H/13C NMR : Assigns aromatic protons (δ 6.8–7.5 ppm) and pyrazole carbons (δ 140–160 ppm).

- FT-IR : Detects O–H (3200–3500 cm⁻¹), C=O (1680–1700 cm⁻¹), and N–H (3300 cm⁻¹) stretches.

- Mass Spectrometry : ESI-MS confirms the molecular ion peak (e.g., m/z 245 for the anhydrous form) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) enhance understanding of this compound’s electronic properties?

Density Functional Theory (DFT) optimizes the molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO). For analogous pyrazole derivatives, HOMO-LUMO gaps (~4.5 eV) correlate with redox stability, while electrostatic potential maps highlight nucleophilic regions (hydroxyl/carboxyl groups) for electrophilic attack . These insights guide functionalization strategies for targeted bioactivity .

Q. What strategies improve the aqueous solubility of this hydrophobic pyrazole derivative?

- Salt Formation : Reacting the carboxylic acid with sodium/potassium hydroxide forms water-soluble salts.

- Co-Crystallization : Hydrate formation (as in the title compound) enhances solubility via hydrogen-bonded water networks .

- Derivatization : Introducing polar substituents (e.g., sulfonamides, amines) on the phenyl ring improves logP values .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

- Antimicrobial Activity : Electron-withdrawing groups (e.g., –Cl, –NO₂) at the phenyl ring enhance Gram-positive bacterial inhibition (MIC ~8 µg/mL) by disrupting cell wall synthesis .

- Anti-Inflammatory Potential : Methoxy substituents increase COX-2 selectivity (IC₅₀ < 1 µM) by mimicking arachidonic acid’s binding pocket .

- Contradictions : Some studies report weak activity against cancer cell lines (IC₅₀ > 50 µM), suggesting substituent-dependent mechanisms that require further SAR analysis .

Q. What mechanistic insights exist for its enzyme inhibition (e.g., alcohol dehydrogenase)?

Pyrazole derivatives competitively inhibit alcohol dehydrogenase by coordinating with the catalytic zinc ion via the pyrazole nitrogen and hydroxyl group. Molecular docking (AutoDock Vina) shows binding affinities (ΔG ~−8.5 kcal/mol) comparable to fomepizole, a clinical antidote for methanol poisoning .

Data Contradictions and Resolution

Q. Why do some studies report conflicting bioactivity data for structurally similar pyrazole derivatives?

Discrepancies arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains.

- Hydration State : The hydrate form may exhibit altered solubility and bioavailability compared to anhydrous forms .

- Purity : Impurities from incomplete cyclocondensation (e.g., residual diketones) can skew activity results . Resolution requires standardized assays (e.g., CLSI guidelines) and rigorous HPLC purity validation (>98%) .

Methodological Recommendations

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction time (from 7 hours to <1 hour) and improve yield (>90%) .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess hydrate → anhydrous phase transitions .

- Advanced Characterization : Pair SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.